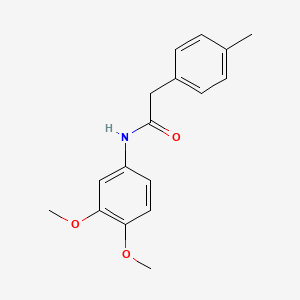
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as 4-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent effects and unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its binding to the NMDA receptor, which leads to the inhibition of glutamate activity. This results in a decrease in the excitability of neurons and a reduction in the transmission of signals in the brain. This mechanism is similar to that of other dissociative drugs such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include alterations in neurotransmitter levels, changes in brain activity, and changes in behavior. It has been found to cause sedation, anesthesia, and dissociation in animal models. It has also been shown to have analgesic properties and to affect learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise investigation of the receptor's function and potential therapeutic effects. However, one of the limitations is its potential for abuse and the need for strict safety protocols when handling the substance.
Orientations Futures
For research on 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include investigating its potential therapeutic effects for psychiatric disorders, as well as its potential for abuse and addiction. Further studies are also needed to explore its effects on different brain regions and to investigate its interactions with other neurotransmitter systems.
In conclusion, 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic dissociative drug that has been widely used in scientific research studies. Its potent effects and unique properties make it a valuable tool for investigating the central nervous system. Further research is needed to fully understand its potential therapeutic effects and limitations.
Méthodes De Synthèse
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)-2-(4-methylcyclohexyl)ethanone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which means that it can block the activity of glutamate at these receptors. This property has been investigated in relation to its potential therapeutic effects for conditions such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-9-18(10-8-16)22-13-11-21(12-14-22)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOGWMHNDOBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)

![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)